



High-performance liquid chromatography (HPLC) for Schiarisanrin C

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Compound of Interest		
Compound Name:	Schiarisanrin C	
Cat. No.:	B12374462	Get Quote

Application Notes for the HPLC Analysis of Schisandrin C

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant widely used in traditional medicine.[1] It possesses various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantitative determination of Schisandrin C in plant materials and pharmaceutical preparations, ensuring quality control and facilitating research.[3][4][5] This document provides a comprehensive guide to the analysis of Schisandrin C using a reversed-phase HPLC (RP-HPLC) method.

Chemical Structure

The chemical structure of Schisandrin C is provided below:



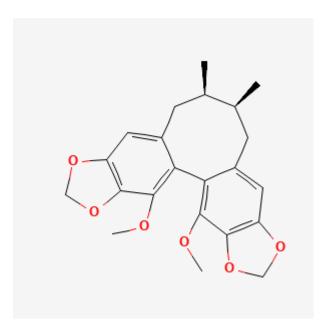


Figure 1. Chemical Structure of Schisandrin C.

Principle of the Method

The described method utilizes RP-HPLC with a C18 column to separate Schisandrin C from other components in the sample matrix. A mobile phase consisting of a gradient of acetonitrile and water allows for the effective elution and separation of the analyte.[3][4] Detection is typically performed using a UV detector at a wavelength where Schisandrin C exhibits significant absorbance, such as 217 nm or 254 nm.[4][6] Quantification is achieved by comparing the peak area of Schisandrin C in the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols

- 1. Instrumentation and Materials
- HPLC System: An Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, autosampler, vacuum degasser, thermostatic column compartment, and a UV detector.[4]
- Chromatographic Column: An Elite ODS C18 column (250 mm × 4.6 mm, 5 μm) or a similar reversed-phase C18 column.[3][4]
- Chemicals and Reagents:



- Schisandrin C reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (ultrapure or deionized)
- Sample Preparation Equipment:
 - Ultrasonic bath
 - Centrifuge
 - Volumetric flasks
 - Syringes and 0.45 μm syringe filters
- 2. Preparation of Solutions
- Mobile Phase:
 - Mobile Phase A: Acetonitrile
 - Mobile Phase B: Water
 - The mobile phase is typically used in a gradient elution mode. A representative gradient program is detailed in the tables below.
- Standard Solution Preparation:
 - Accurately weigh a suitable amount of Schisandrin C reference standard.
 - Dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 45.60 μg/mL).[3]
 - Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve.



- Sample Preparation (from Schisandra chinensis fruit powder):
 - Pulverize the dried fruits of Schisandra chinensis and pass the powder through a 60-mesh sieve.[3][4]
 - Accurately weigh about 0.3 g of the fine powder and transfer it to a 25 mL volumetric flask.
 [3][4]
 - Add 25 mL of methanol to the flask.[3][4]
 - Perform ultrasonic extraction for 20 minutes at room temperature.[3][4]
 - Allow the solution to cool and then add methanol to compensate for any volume loss.[4]
 - Centrifuge the extract at 14,000 rpm for 10 minutes.[3][4]
 - $\circ\,$ Filter the supernatant through a 0.45 μm syringe filter prior to injection into the HPLC system.

3. HPLC Operating Conditions

The following table summarizes the typical HPLC operating conditions for the analysis of Schisandrin C.

Parameter	Condition
Column	Elite ODS C18 (250 mm × 4.6 mm, 5 μm)[3][4]
Mobile Phase	Acetonitrile (A) and Water (B)[3][4]
Gradient Program	See Table 2
Flow Rate	1.0 mL/min[3][4]
Column Temperature	30°C[3][4]
Detection Wavelength	217 nm[3][4]
Injection Volume	10 μL[3][4]



Table 1: HPLC Operating Conditions

Table 2: Mobile Phase Gradient Program

Time (min)	Acetonitrile (%)	Water (%)
0	45	55
20	55	45
40	70	30
60	100	0
70	100	0

Note: This is an exemplary gradient program and may require optimization based on the specific column and system used.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC method for Schisandrin C, demonstrating its suitability for quantitative analysis.



Parameter	Value	
Linearity Range (µg/mL)	4.56 - 27.36[5]	
Regression Equation	Y = aX + b (where Y is the peak area and X is the concentration)	
Correlation Coefficient (r²)	≥ 0.9995[3][5]	
Limit of Detection (LOD)	Varies by study, typically in the low ng/mL range.	
Limit of Quantification (LOQ)	Varies by study, typically in the low to mid ng/mL range.	
Precision (RSD %)	< 2.0%[6]	
Repeatability (RSD %)	< 2.0%[5]	
Accuracy (Recovery %)	97.74% - 102.71%[5]	

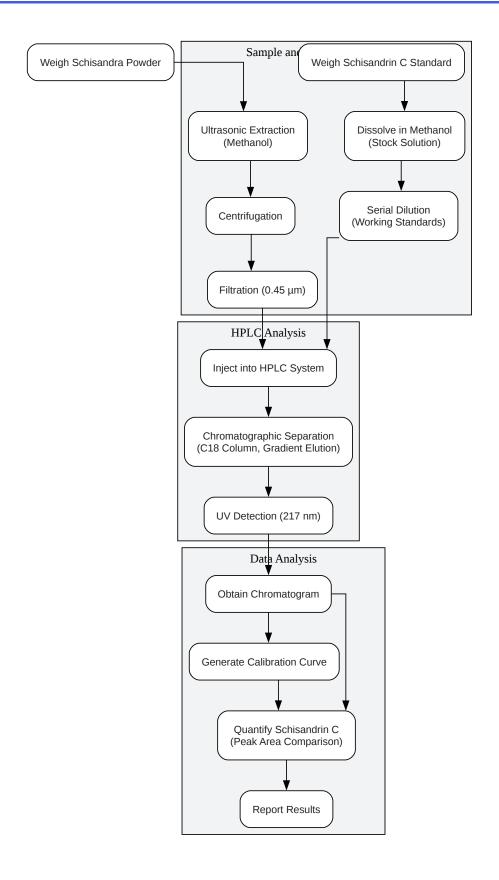
Table 3: Summary of Method Validation Data

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC analysis of Schisandrin C, from sample preparation to data analysis.





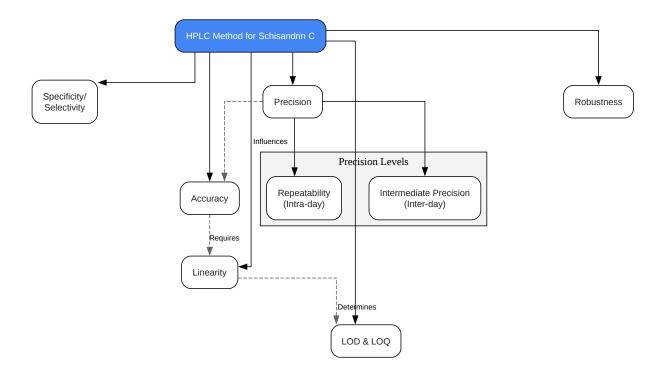
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HPLC Analysis Workflow for Schisandrin C



Logical Relationship of Method Validation

The following diagram outlines the logical relationships between the key parameters of HPLC method validation.



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Key Parameters of HPLC Method Validation



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